Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 78790-83-7
VCID: VC3801298
InChI: InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

CAS No.: 78790-83-7

Cat. No.: VC3801298

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate - 78790-83-7

CAS No. 78790-83-7
Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
IUPAC Name ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2,11H2,1H3
Standard InChI Key DFIKVPXLHNEQMU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)C=NC=C2)N

Structural and Chemical Identity

Molecular Architecture

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate consists of a thieno[2,3-c]pyridine core, where a thiophene ring is fused to a pyridine ring at the 2,3- and c-positions. The molecule includes:

  • An ethyl carboxylate group at position 2.

  • An amino substituent at position 3.

The IUPAC name, ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate, reflects this arrangement. Key identifiers include:

PropertyValueSource
CAS Number78790-83-7
Molecular FormulaC₁₀H₁₀N₂O₂S
Molecular Weight222.27 g/mol
SMILESCCOC(=O)C1=C(C2=C(S1)C=NC=C2)N
InChIKeyDFIKVPXLHNEQMU-UHFFFAOYSA-N

The planar fused-ring system enhances π-π stacking potential, while the amino and ester groups offer sites for chemical modification .

Synthesis and Optimization

Key Synthetic Route

A validated synthesis involves a one-pot cyclization reaction:

  • Reactants: 3-Bromoisonicotinonitrile (10.93 mmol) and ethyl 2-mercaptoacetate (10.93 mmol).

  • Conditions: Dissolved in DMF with sodium ethanolate (10.93 mmol), stirred for 2 hours at room temperature .

  • Workup: Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography (1–5% MeOH/CH₂Cl₂).

  • Yield: 67% (1.631 g), confirmed via LCMS (m/z = 223.1) .

Reaction Mechanism:

The process likely proceeds through nucleophilic aromatic substitution, where the thiolate anion attacks the brominated pyridine, followed by cyclization to form the thiophene ring .

Physicochemical Properties

Computed properties from PubChem highlight critical characteristics :

PropertyValue
XLogP32.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Topological Polar Surface Area93.5 Ų
Rotatable Bond Count3

The moderate lipophilicity (XLogP3 = 2.3) suggests balanced solubility in aqueous and organic media, favorable for drug-like molecules. The high polar surface area (93.5 Ų) indicates potential for hydrogen bonding, impacting bioavailability .

Comparative Analysis with Structural Analogs

Thieno[2,3-b]pyridine vs. Thieno[2,3-c]pyridine

The ring fusion position critically influences properties:

FeatureThieno[2,3-b]pyridineThieno[2,3-c]pyridine
Ring FusionThiophene fused at 2,3-b positionThiophene fused at 2,3-c position
BioactivityAntitubercular (MIC: 1.56 µg/mL)Limited data
Synthetic AccessibilityWell-documentedLess explored

The 2,3-b isomer’s antitubercular efficacy underscores the potential of the 2,3-c variant, pending targeted studies .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist.

  • Synthetic Scalability: Industrial-scale production requires solvent optimization and cost analysis.

Recommended Studies

  • In vitro screening against bacterial and fungal strains.

  • Crystallography to resolve 3D structure and intermolecular interactions.

  • QSAR Modeling to predict bioactivity based on substituent effects.

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